molecular formula C9H11NO2 B1402724 (3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol CAS No. 1346446-87-4

(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol

Cat. No.: B1402724
CAS No.: 1346446-87-4
M. Wt: 165.19 g/mol
InChI Key: XBVQYXNQVLAKRM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyranopyridine Research

The development of pyranopyridine chemistry emerged from the broader evolution of heterocyclic research that began in the early 20th century, when chemists first recognized the potential of nitrogen-containing ring systems in biological applications. The initial exploration of pyridine derivatives laid the foundation for more complex fused systems, with pyranopyridines representing a natural progression in the quest for structurally diverse heterocyclic compounds. Early investigations focused primarily on simple pyridine modifications, but the recognition that fused ring systems could offer enhanced stability and unique electronic properties drove researchers toward more sophisticated molecular architectures.

The specific development of pyrano[2,3-b]pyridine derivatives gained momentum in the late 20th century as synthetic methodologies became more sophisticated and researchers began to appreciate the unique properties of these fused heterocyclic systems. The combination of pyridine and pyran rings in a single molecular framework offered researchers access to compounds with distinct electronic and steric properties that could not be achieved with simpler heterocyclic systems. This recognition led to intensive research efforts focused on developing efficient synthetic routes to these compounds and exploring their potential applications across multiple scientific disciplines.

The evolution of pyranopyridine research has been marked by several key developments, including the advancement of multi-component reaction strategies and the recognition of these compounds as valuable scaffolds for pharmaceutical research. The development of one-pot synthetic methodologies has particularly accelerated research in this area, enabling researchers to construct complex pyranopyridine frameworks with improved efficiency and reduced environmental impact. These synthetic advances have been complemented by growing recognition of the biological potential of pyranopyridine derivatives, leading to expanded research efforts across academic and industrial laboratories.

Chemical Classification and Structural Nomenclature

The compound (3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol belongs to the broader class of pyranopyridines, which are characterized by the fusion of a pyran ring with a pyridine ring system. The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry conventions for naming fused heterocyclic systems, where the pyrano[2,3-b]pyridine designation indicates the specific fusion pattern between the two ring systems.

The structural classification of this compound can be understood through several key features. The pyrano portion consists of a six-membered ring containing one oxygen atom, while the pyridine component provides a six-membered aromatic ring containing one nitrogen atom. The [2,3-b] designation indicates that the pyran ring is fused to positions 2 and 3 of the pyridine ring, creating a distinctive bicyclic system with specific electronic and geometric properties. The 3,4-dihydro prefix indicates that the pyran ring contains two additional hydrogen atoms, making it a partially saturated system rather than fully aromatic.

Structural Feature Description Chemical Significance
Molecular Formula C₉H₁₁NO₂ Indicates elemental composition
Molecular Weight 165.19 g/mol Relevant for synthetic and analytical applications
CAS Number 1346446-87-4 Unique chemical identifier
Ring System Pyrano[2,3-b]pyridine Fused heterocyclic core
Functional Group Primary alcohol (-CH₂OH) Provides reactive site for derivatization

The methanol substituent at the 6-position of the pyridine ring introduces additional complexity to the molecular structure, providing a reactive functional group that can serve as a handle for further chemical modifications. This hydroxymethyl group significantly influences the compound's physical and chemical properties, including its solubility characteristics and potential for hydrogen bonding interactions. The positioning of this substituent is particularly important, as it affects both the electronic distribution within the heterocyclic system and the compound's potential for participating in intermolecular interactions.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its structural novelty to encompass its role as a representative example of fused heterocyclic systems that combine multiple pharmacophoric elements within a single molecular framework. The compound exemplifies the principle that fused ring systems can exhibit properties that are distinct from and often superior to those of their individual component rings, making them valuable targets for synthetic and medicinal chemistry research.

The heterocyclic framework of this compound incorporates both electron-rich and electron-deficient regions, creating a complex electronic environment that can participate in a wide range of chemical interactions. The pyridine nitrogen provides a basic site that can participate in hydrogen bonding and coordination chemistry, while the oxygen atom in the pyran ring offers additional opportunities for intermolecular interactions. This electronic diversity makes pyranopyridine derivatives particularly attractive as scaffolds for the development of biologically active compounds.

The structural rigidity imposed by the fused ring system is another factor contributing to the significance of this compound class in heterocyclic chemistry. Unlike flexible chain molecules that can adopt multiple conformations, the rigid framework of pyranopyridines constrains the molecular geometry, potentially leading to enhanced selectivity in biological interactions. This conformational constraint can be particularly valuable in drug design applications, where precise molecular recognition is essential for achieving desired biological effects.

The compound also serves as an important synthetic intermediate in the preparation of more complex heterocyclic systems. The presence of the hydroxymethyl group provides a convenient point for further functionalization, enabling chemists to construct elaborate molecular architectures through well-established synthetic transformations. This versatility has made pyranopyridine derivatives valuable building blocks in contemporary synthetic chemistry, where complex target molecules often require sophisticated heterocyclic frameworks.

Current Research Status and Scientific Interest

Contemporary research interest in this compound and related pyranopyridine derivatives reflects the compound's potential across multiple scientific disciplines, with particular emphasis on its role as a synthetic intermediate and biological probe. Recent publications have highlighted the growing recognition of pyranopyridine scaffolds as valuable frameworks for pharmaceutical research, where their unique structural features offer opportunities for developing novel therapeutic agents with improved properties compared to existing drugs.

Current synthetic research has focused on developing more efficient and environmentally friendly methods for constructing pyranopyridine frameworks, with particular attention to multi-component reactions that can generate complex molecular structures in a single synthetic operation. These methodological advances have enabled researchers to prepare diverse libraries of pyranopyridine derivatives, facilitating systematic structure-activity relationship studies and accelerating the identification of compounds with desired properties. The development of catalytic systems based on magnetic nanoparticles has emerged as a particularly promising approach, offering the advantages of easy product separation and catalyst recyclability.

Research Domain Current Focus Areas Recent Developments
Synthetic Methodology Multi-component reactions, green chemistry Magnetic nanocatalyst systems
Biological Activity Antimicrobial, anticancer properties Structure-activity relationship studies
Structural Studies X-ray crystallography, NMR spectroscopy Detailed structural characterization
Computational Chemistry Molecular dynamics, docking studies Mechanistic insights

The biological evaluation of pyranopyridine derivatives has revealed promising activities across multiple therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition applications. These findings have stimulated considerable interest in understanding the molecular basis for these biological effects and in developing structure-activity relationships that can guide the design of more potent and selective compounds. Recent studies have employed sophisticated analytical techniques, including protein crystallography and molecular dynamics simulations, to elucidate the mechanisms by which pyranopyridine compounds interact with their biological targets.

Properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-6-7-4-8-2-1-3-12-9(8)10-5-7/h4-5,11H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVQYXNQVLAKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=CC(=C2)CO)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901243955
Record name 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346446-87-4
Record name 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346446-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis from 6-Hydroxy-5-iodonicotinic Acid Methyl Ester

A patented method (CN110724151A) describes a robust synthetic route starting from methyl 6-hydroxy-5-iodonicotinate, proceeding through halogenation, Sonogashira coupling, hydrogenation, and cyclization to afford the target compound.

Step Reactants & Conditions Product Yield Notes
1 Methyl 6-hydroxy-5-iodonicotinate + phosphorus oxychloride, 80°C, 4 h 6-chloro-5-iodonicotinic acid methyl ester 98% Chlorination replaces hydroxy group with chlorine
2 6-chloro-5-iodonicotinic acid methyl ester + tert-butyldimethyl(prop-2-ynyloxy)silane + Pd(PPh3)2Cl2 + CuI + triethylamine, THF, N2, rt, 4 h 5-(3-(tert-butyldimethylsilyloxy)prop-1-ynyl)-6-chloronicotinic acid methyl ester 74% Sonogashira coupling introduces alkyne moiety
3 Above alkyne + PtO2, ethyl acetate, H2 atmosphere, rt, 1 h 5-(3-(tert-butyldimethylsilyloxy)propyl)-6-chloronicotinic acid methyl ester 68% Hydrogenation of alkyne to alkane
4 Further steps (not detailed in the patent excerpt) involve cyclization and deprotection to yield this compound Cyclization forms the fused pyran ring; deprotection liberates hydroxyl group

This method emphasizes high yields and mild conditions, utilizing palladium-catalyzed coupling and platinum-catalyzed hydrogenation to build the fused ring system efficiently.

Reductive Amination and Sulfonylation Approaches to Pyranopyridines

Research on pyranopyridine derivatives related to the target compound employs reductive amination of formylated pyranopyridine cores followed by functional group modifications to introduce substituents at the 6-position.

  • Starting from 2H-pyrano[2,3-b]pyridine core, formylation with BuLi and DMF yields the 6-formyl derivative.
  • Reductive amination with primary amines (e.g., aniline, cyclohexylamine) introduces amine substituents.
  • Subsequent sulfonylation with sulfonyl chlorides modifies the amine group.
  • For the target compound, reductive amination with formaldehyde or related reagents can introduce the hydroxymethyl group at position 6.

This approach allows structural diversification and tuning of physicochemical properties, though direct preparation of the methanol substituent may require careful choice of reducing agents and protecting groups to avoid over-reduction or side reactions.

Comparative Table of Key Preparation Methods

Method Starting Material Key Reactions Catalysts/Reagents Conditions Yield Advantages Limitations
Stepwise halogenation, coupling, hydrogenation (Patent CN110724151A) Methyl 6-hydroxy-5-iodonicotinate Chlorination, Sonogashira coupling, hydrogenation, cyclization POCl3, Pd(PPh3)2Cl2, CuI, PtO2 80°C for chlorination; rt for coupling and hydrogenation 68–98% per step High yield, well-defined steps, scalable Multi-step, requires handling of sensitive reagents
Reductive amination of formyl pyranopyridine 2H-pyrano[2,3-b]pyridine Formylation, reductive amination, sulfonylation BuLi, DMF, primary amines, sulfonyl chlorides Low temperature for formylation; rt for amination Moderate to high Allows structural diversity Multi-step, requires careful control of reductive amination
One-pot fused pyran synthesis (general) Activated methylene compounds, N-acylglycines Condensation, cyclization Triethyl orthoformate, acetic anhydride 80–90°C, 1–4 h Variable, often high Simple, one-pot, broad substrate scope Not specifically demonstrated for target compound

Research Findings and Analytical Data

  • The patent method reports isolated yields up to 98% for chlorination and 74% for Sonogashira coupling, indicating efficient stepwise conversion.
  • Reductive amination strategies allow incorporation of diverse substituents, useful for medicinal chemistry optimization of pyranopyridines.
  • One-pot synthesis methods for fused pyranones provide a streamlined approach but require adaptation for nitrogen-containing fused systems like pyranopyridines.
  • Analytical techniques such as NMR, mass spectrometry, and elemental analysis confirm the structure and purity of intermediates and final products in all methods.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compounds sharing the pyrano[2,3-b]pyridine core but differing in substituents or ring modifications are summarized below:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol -CH2OH at position 6 C9H11NO2 165.19 Synthetic intermediate; no reported bioactivity
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine -NH2 at position 6 C8H10N2O 150.18 Amine derivative; potential building block for drug discovery
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde -CHO at position 6 C9H9NO2 163.18 Aldehyde intermediate for further functionalization (e.g., Schiff base formation)
N-((2,2-Dimethyl-2H-pyrano[2,3-b]pyridin-6-yl)methyl)cyclohexanamine -CH2-NH-cyclohexyl; dimethylated pyran ring C17H24N2O 280.39 Intermediate in hypoxia-inducible factor (HIF) inhibitor synthesis
GSK-2140944 Complex substituents (piperidine, triazaacenaphthylene) C22H25N5O4 447.47 Antibacterial agent targeting bacterial topoisomerases
N-(6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl)-3-hydroxypropanamide Chlorophenyl groups; hydroxypropanamide C26H21Cl3N2O4 531.82 CB1 receptor antagonist (IC50 = 14 nM)

Key Differences and Implications

Substituent Effects on Reactivity and Solubility
  • Dimethyl Pyran Ring: Compounds like N-((2,2-dimethyl-2H-pyrano[2,3-b]pyridin-6-yl)methyl)cyclohexanamine exhibit increased steric hindrance, which may improve metabolic stability .
  • Chlorophenyl Groups : Bulky aromatic substituents (e.g., in derivatives) enhance binding affinity to receptors like CB1 but reduce solubility .

Biological Activity

(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article reviews its biological activity based on available research findings, including synthesis methods, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NO, with a molecular weight of approximately 165.19 g/mol. Its structure features a bicyclic system that includes a pyridine and a pyran ring, which contributes to its biological activity and interaction with various molecular targets.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from precursors such as 6-hydroxy-5-iodonicotinic acid methyl ester. This process can be optimized for large-scale production using continuous flow reactors to enhance yield and purity.

The biological activity of this compound is attributed to its ability to interact with specific enzymes or receptors in biological systems. The compound can modulate enzymatic activity through binding interactions that lead to various pharmacological effects. While detailed pathways remain under investigation, preliminary studies suggest potential applications in areas such as cancer therapy and enzyme inhibition.

Biological Activity and Pharmacological Applications

Research indicates that compounds within the pyrano[2,3-b]pyridine family exhibit diverse biological activities:

Compound Molecular Formula Key Biological Activity
3,4-Dihydro-2H-pyrano[3,2-b]pyridineC8H9NAntimicrobial properties
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamideC13H18N2OKinase inhibition
3-Aminothieno[2,3-b]pyridineC8H8N2SAnticancer activity

The unique arrangement of nitrogen and oxygen atoms in the fused ring system enhances the versatility of this compound as a building block for synthesizing novel compounds with targeted therapeutic effects. Its structural features allow for stable interactions with various biological targets, making it particularly valuable in drug development.

Case Studies and Research Findings

  • Inhibition Studies : Preliminary studies have shown that derivatives of the pyrano[2,3-b]pyridine core exhibit promising inhibitory activity against cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. For instance, compounds derived from this scaffold have demonstrated IC50 values indicating potent inhibition against CDK2 and CDK9 .
  • Anticancer Activity : Research has highlighted the anticancer potential of related compounds through their ability to inhibit cellular proliferation in various human tumor cell lines such as HeLa and A375. These findings suggest that this compound may also possess similar properties warranting further investigation .

Q & A

Q. What are the established synthetic routes for (3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol, and how do reaction conditions influence yield?

The compound is synthesized via methods such as the Vilsmeier-Haack reaction for pyridine ring closure, followed by functional group modifications. A patent (CN 110283180) details a multi-step process involving catalytic hydrogenation and hydroxylation . Key variables include solvent choice (e.g., methanol or dichloromethane), temperature control (60–100°C for cyclization), and catalyst selection (e.g., Pd/C for hydrogenation). Yields typically range from 45% to 72%, with purity dependent on post-synthesis purification via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : To confirm the pyrano-pyridine scaffold and methanol substituent (e.g., δ 3.6–4.2 ppm for CH₂OH protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ at m/z 166.0764) .
  • HPLC : Purity assessment using C18 columns (≥95% purity threshold for biological testing) . Note: Commercial suppliers like Sigma-Aldrich do not provide analytical data, necessitating in-house validation .

Q. What are the primary challenges in scaling up laboratory synthesis to gram-scale production?

Scalability issues arise from:

  • Intermediate Instability : The aldehyde precursor (3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde) is prone to oxidation, requiring inert atmospheres .
  • Purification Bottlenecks : Low yields in final steps (e.g., reductive amination in ) demand optimized flash chromatography .
  • Cost of Catalysts : Palladium-based catalysts in hydrogenation steps increase production costs, prompting exploration of alternatives like nickel .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

Structure-activity relationship (SAR) studies suggest:

  • Halogen Substitution : Introducing chloro or fluoro groups at the pyridine ring (e.g., as in GSK-2140944) improves binding to bacterial topoisomerases .
  • Side-Chain Functionalization : Reductive amination with cyclohexylamine () increases lipophilicity, enhancing blood-brain barrier penetration .
  • Comparative data for analogues (Table 1, ) show halogen position significantly impacts antimicrobial potency .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase domains (e.g., EGFR), identifying key hydrogen bonds with the methanol group .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, highlighting hydrophobic interactions with pyrano-pyridine cores .
  • QSAR Models : Utilize datasets from analogues () to predict IC₅₀ values for novel derivatives .

Q. How do contradictory spectral data arise in literature, and how can they be resolved?

Discrepancies in NMR or MS data often stem from:

  • Solvent Artifacts : Residual DMSO in NMR samples shifts proton signals (e.g., δ 2.5 ppm) .
  • Isomeric Impurities : Incomplete separation of diastereomers during synthesis (e.g., ’s reductive amination step) . Resolution strategies include:
  • 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations unambiguously .
  • Isotopic Labeling : ¹³C-labeled precursors track carbon connectivity in complex spectra .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing bioactivity data from high-throughput screening?

  • Dose-Response Curves : Fit using nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • Principal Component Analysis (PCA) : Reduces dimensionality in SAR datasets, identifying critical substituents for activity .
  • ANOVA : Tests significance of yield differences across synthetic batches (e.g., catalyst type, vs. 12) .

Q. How can researchers mitigate batch-to-batch variability in compound purity?

  • Quality Control Protocols : Implement strict in-process checks (e.g., TLC at each synthetic step) .
  • Standardized Purification : Use automated flash chromatography with predefined solvent gradients .
  • Supplier Audits : Verify precursor purity (e.g., Sigma-Aldrich’s disclaimer requires third-party validation) .

Tables

Q. Table 1. Comparative Bioactivity of Pyrano-Pyridine Analogues

CompoundSubstituentIC₅₀ (μM, EGFR Kinase)LogPReference
Parent Compound-CH₂OH12.3 ± 1.21.8
6-Chloro Derivative-Cl5.6 ± 0.82.4
Cyclohexylamine-Conjugated Derivative-CH₂NHC₆H₁₁8.9 ± 1.13.1

Q. Table 2. Synthetic Yield Optimization

StepCatalystSolventTemp (°C)Yield (%)
CyclizationH₂SO₄DCM8068
Reductive AminationNaCNBH₃MeOH2572
HydrogenationPd/CEtOAc5065

Key Recommendations for Researchers

  • Prioritize in-house analytical validation due to inconsistent commercial data .
  • Explore halogenation and side-chain modifications to optimize bioactivity .
  • Use computational tools to guide synthetic efforts and reduce experimental redundancy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol
Reactant of Route 2
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(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol

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